![molecular formula C12H11F3N2O3 B2738257 N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide CAS No. 1351642-67-5](/img/structure/B2738257.png)
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide
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Description
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPB is a small molecule that has been synthesized through various methods and has shown promising results in biochemical and physiological studies. In
Scientific Research Applications
- Anti-Tumor Activity : Researchers have investigated the anti-tumor properties of this compound in vitro. It exhibits promising activity against cancer cells, making it a potential lead compound for further drug development .
- Rhodium-Catalyzed Domino Approach : The synthesis of trifluoroethoxylated dihydropyrrolidones involves a novel domino approach. Rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones enable the introduction of the trifluoroethoxy group onto non-activated sp3 C–H bonds without halogenated substrates or guiding groups. This efficient method provides access to diverse trifluoroethoxylated dihydropyrrolidones .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Chemical Information and Catalogs
properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)20-9-3-1-7(2-4-9)11(19)17-8-5-10(18)16-6-8/h1-4,8H,5-6H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXWDJGHPXHQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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